4-Carbamoyl-3-nitrobenzoic acid
Description
Significance in Organic Synthesis as a Building Block
In the field of organic synthesis, 4-Carbamoyl-3-nitrobenzoic acid is recognized as a key building block and an important intermediate for the creation of more complex molecules. bldpharm.com Its functional groups—carboxylic acid, carbamoyl (B1232498), and nitro groups—can undergo various chemical transformations. vulcanchem.com
The synthesis of this compound itself involves precise chemical strategies. One documented method begins with 3-nitrophthalic anhydride (B1165640), which undergoes a ring-opening reaction with an amine followed by a Hofmann rearrangement. This multi-step process allows for the controlled placement of the carbamoyl and nitro groups on the benzoic acid framework. The structural integrity and purity of the synthesized compound are typically confirmed using advanced analytical techniques. Its chemical reactivity allows it to serve as a precursor in reactions such as the reduction of its nitro group to an amine, enabling further functionalization.
Research Relevance in Medicinal Chemistry and Drug Discovery
The compound has demonstrated significant potential in medicinal chemistry and is being actively explored as a lead compound for drug development. The strategic placement of the carbamoyl and nitro groups is crucial for its biological activity. The carbamoyl group, in particular, is valuable for its ability to form hydrogen bonds, a key interaction in how drugs bind to biological receptors.
Research has highlighted its potential in several therapeutic areas. For instance, it has shown inhibitory effects against the enzyme acetylcholinesterase, with an IC50 value of 7.49 µM, suggesting it could be a candidate for research into treatments for conditions like Alzheimer's disease. Furthermore, it has exhibited anticancer properties, effectively inhibiting the proliferation of MCF-7 breast cancer cells with an IC50 value of 5.85 µM. The mechanism of its biological action is often linked to the nitro group, which can be reduced within cells to form reactive intermediates that interact with cellular components, or through direct interaction with enzymes and receptors.
Overview of Key Research Areas and Methodological Approaches
The primary research areas for this compound are centered on its biological activities, particularly in enzyme inhibition and cancer research. Studies investigate its potential to modulate the activity of specific enzymes and its efficacy against various cancer cell lines. A related compound, 4-Amino-3-nitrobenzoic acid, has been studied as an inhibitor of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite that causes Chagas disease, indicating a potential avenue of investigation for derivatives like this compound in infectious diseases. nbinno.com
The methodological approaches used in the study of this compound are standard for chemical and biochemical research. Synthesis and characterization rely on techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry (like MALDI-TOF), and melting point analysis to confirm the structure and purity of the compound. bldpharm.com To evaluate its biological potential, researchers employ enzymatic assays to determine inhibitory concentrations (IC50 values) and cell-based assays to assess its effects on cell proliferation and viability.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 87594-59-0 | chemicalbook.com |
| Molecular Formula | C₈H₆N₂O₅ | nih.govchemscene.com |
| Molecular Weight | 210.15 g/mol | vulcanchem.com |
| IUPAC Name | This compound | lookchem.com |
| Melting Point | 260–270°C | |
| Appearance | Likely a crystalline solid | vulcanchem.com |
Table 2: Reported Biological Activities
| Activity Type | Target | IC50 (µM) | Source(s) |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 7.49 | |
| Anticancer Activity | MCF-7 Breast Cancer Cell Line | 5.85 | |
| Antimicrobial Activity | Various Bacterial Strains | <10 |
Structure
3D Structure
Properties
IUPAC Name |
4-carbamoyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c9-7(11)5-2-1-4(8(12)13)3-6(5)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPGLAHLFCDSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426837 | |
| Record name | 4-carbamoyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87594-59-0 | |
| Record name | 4-carbamoyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-Carbamoyl-3-nitrobenzoic Acid
The primary synthetic challenge lies in the precise placement of the nitro and carbamoyl (B1232498) groups relative to the carboxylic acid. Established routes often begin with a precursor that already contains one or more of the desired functionalities or a group that can be readily converted.
One versatile and documented approach starts with 3-nitrophthalic anhydride (B1165640) . This starting material provides a scaffold where the relative positions of the carboxylic acid groups (derived from the anhydride) and the nitro group are pre-defined. The synthesis proceeds through a sequence of reactions that may include:
Ring-opening of the anhydride: The phthalic anhydride ring is opened to form a dicarboxylic acid or a mono-ester/mono-amide derivative.
Hofmann Rearrangement: A key step can involve a Hofmann rearrangement of an amide, derived from the anhydride, to introduce an amino group. For instance, ring-opening of 3-nitrophthalic anhydride followed by a Hofmann rearrangement can yield 2-amino-3-nitrobenzamide.
Functional Group Interconversion: The newly introduced amino group can then be further manipulated. However, for the target molecule, the key is the formation of the carbamoyl group at the 4-position.
A more direct conceptual pathway involves the functionalization of a substituted benzoic acid. The synthesis generally involves two key transformations: nitration to introduce the nitro group and amidation to form the carbamoyl group. The order of these steps is critical. Typically, the amidation is carried out after the nitration and any necessary hydrolysis steps.
A plausible and common route involves the nitration of a suitable benzoic acid derivative, followed by the conversion of a precursor group into the carbamoyl moiety. For example, starting with 4-aminobenzoic acid is challenging because the amino group is highly activating and susceptible to oxidation under nitrating conditions. A more viable strategy involves protecting the amino group as an acetamido group (-NHCOCH₃).
A common synthetic pathway is:
Nitration of 4-Acetamidobenzoic Acid: The starting material, 4-acetamidobenzoic acid, is nitrated using a mixture of nitric acid and sulfuric acid. The acetamido group directs the incoming nitro group to the ortho position (position 3), yielding 4-acetamido-3-nitrobenzoic acid. google.com
Hydrolysis of the Acetamido Group: The resulting 4-acetamido-3-nitrobenzoic acid is then hydrolyzed, typically by heating in an acidic solution, to remove the acetyl protecting group and yield 4-amino-3-nitrobenzoic acid. google.com
Conversion to Carbamoyl Group: The final step involves the conversion of the 4-amino group into a carbamoyl group. This is a non-trivial transformation that cannot be achieved by direct reaction with ammonia. A standard method would be to convert the amino group into a more suitable leaving group (e.g., via diazotization) and then introduce the carbamoyl moiety, or more commonly, to start from a precursor that leads directly to the carbamoyl group.
Alternatively, a route starting from 4-cyanobenzoic acid could be envisioned, where the cyano group is partially hydrolyzed to an amide (carbamoyl group) after the nitration step. However, controlling the nitration of 4-cyanobenzoic acid to achieve the desired 3-nitro isomer would be a key challenge.
Optimization of Reaction Conditions and Precursor Chemistry
The efficiency and success of synthesizing this compound hinge on the optimization of reaction conditions and the careful selection of precursors.
Precursor Chemistry: The choice of starting material is dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution, specifically nitration.
Benzoic Acid: Nitration of benzoic acid itself is not a suitable route. The carboxylic acid group is a meta-director, meaning nitration predominantly yields 3-nitrobenzoic acid. wikipedia.orggoogle.com While small amounts of 2-nitro and 4-nitro isomers are formed (approximately 20% and 1.5% respectively), this pathway is inefficient for obtaining a 4-substituted product. wikipedia.org
4-Substituted Benzoic Acids: Starting with a 4-substituted benzoic acid is more logical. The nature of the substituent at position 4 determines the regiochemical outcome of the nitration.
An ortho, para-directing group at position 4 will direct the incoming nitro group to position 3 (ortho to the substituent). An acetamido group (-NHCOCH₃) is an excellent example, making 4-acetamidobenzoic acid a highly effective precursor. google.com
A meta-directing group at position 4, such as a cyano (-CN) or the carboxylic acid itself, would direct nitration to position 3, which is the desired outcome.
Optimization of Reaction Conditions: Controlling the parameters of the nitration reaction is crucial to maximize yield and minimize the formation of by-products.
Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Temperature: Nitration reactions are highly exothermic. The temperature must be carefully controlled, typically kept low (e.g., 0–25 °C), to prevent over-nitration (dinitration) and decomposition of the starting material. google.com
Acid Concentration: The concentration of the acids is a key parameter. For the nitration of 4-acetamidobenzoic acid, a process has been described where the starting material is first dissolved in nitric acid of a specific concentration (70-84%) before the concentration is increased (to 89-93%) to initiate the mononitration. google.com This two-stage approach allows for better control of the reaction.
The subsequent hydrolysis of the 4-acetamido-3-nitrobenzoic acid intermediate to 4-amino-3-nitrobenzoic acid is typically achieved by heating the reaction mixture after dilution with water, for instance at 90-95 °C for a couple of hours. google.com
The final conversion of the amino group in 4-amino-3-nitrobenzoic acid to the carbamoyl group is the most complex step to optimize. Standard textbook methods like Sandmeyer-type reactions starting from the corresponding diazonium salt could be explored, but these often involve multiple steps and harsh reagents. An alternative, though less direct route, involves starting with a precursor where the carbamoyl group is already present or is formed from a more amenable functional group, such as the partial hydrolysis of a nitrile.
| Reaction Step | Key Reagents | Typical Temperature | Critical Considerations | Reference |
|---|---|---|---|---|
| Nitration | 4-Acetamidobenzoic acid, HNO₃, H₂SO₄ | 0–25 °C | Controlled addition of reagents; maintaining low temperature to prevent side reactions; precise acid concentration. | google.com |
| Hydrolysis | 4-Acetamido-3-nitrobenzoic acid, Water | 90–95 °C | Ensuring complete removal of the acetyl protecting group without degrading the product. | google.com |
Strategies for Scalable Synthesis and Process Development
Transitioning the synthesis of this compound from the laboratory bench to a pilot or industrial scale introduces new challenges related to safety, cost-effectiveness, reproducibility, and process control.
To develop a robust and scalable process, a thorough understanding of the reaction kinetics is essential. Process Analytical Technology (PAT), such as in situ spectroscopic methods, allows for real-time monitoring of reactant consumption and product formation without disturbing the reaction.
In situ FTIR/Raman Spectroscopy: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring chemical reactions in real-time. researchgate.net For the synthesis of this compound, these techniques could be applied to:
Track Nitration: The distinct vibrational frequencies of the nitro group (–NO₂) and the functional groups on the starting material (e.g., the amide bands of 4-acetamidobenzoic acid) would allow for precise tracking of the nitration reaction's progress. researchgate.netresearchgate.net This data helps in determining the exact endpoint of the reaction, preventing over-nitration and ensuring the process is run for the optimal amount of time.
Monitor Hydrolysis: The disappearance of the characteristic peaks of the acetamido group and the appearance of peaks corresponding to the primary amine (–NH₂) can be monitored to ensure the hydrolysis step goes to completion.
Identify Intermediates and By-products: In situ analysis can help detect the formation of unwanted isomers or over-nitrated species, providing immediate feedback for process optimization.
By collecting data on concentration changes over time, detailed kinetic models can be built. These models are invaluable for predicting how the reaction will behave under different conditions (e.g., temperature, concentration, catalyst loading) and are crucial for designing a safe and efficient large-scale process.
| Functional Group | Spectroscopic Technique | Typical Wavenumber Range (cm⁻¹) | Application in Synthesis Monitoring |
|---|---|---|---|
| Nitro (–NO₂) | FTIR / Raman | ~1500–1560 (asymmetric stretch) ~1335–1370 (symmetric stretch) | Monitor formation of nitrated product. |
| Carboxylic Acid (–COOH) | FTIR | ~1680–1725 (C=O stretch) | Confirm presence of the acid moiety throughout the synthesis. |
| Amide (–CONH₂) | FTIR | ~1630–1695 (Amide I, C=O stretch) ~1520–1570 (Amide II, N-H bend) | Monitor the final amidation step or hydrolysis of an acetamido group. |
Reproducibility is the cornerstone of successful chemical manufacturing. For a multi-step synthesis like that of this compound, ensuring consistency between batches, whether on a lab or pilot scale, requires strict control over all process parameters.
Key factors for ensuring reproducibility include:
Raw Material Quality: The purity of starting materials, such as 4-acetamidobenzoic acid and the nitrating acids, must be consistent. Impurities can lead to unpredictable side reactions and lower yields.
Process Parameter Control: Critical parameters identified during optimization and kinetic studies—such as temperature, reaction time, rate of addition of reagents, and mixing efficiency—must be precisely controlled and documented for every batch. Automation can play a significant role in minimizing human error.
Work-up and Isolation Procedures: The "drowning" or quenching of the reaction mixture by adding it to water or ice must be performed consistently to ensure uniform precipitation of the product. google.com The subsequent filtration, washing, and drying steps must also be standardized to guarantee consistent product purity and form.
Scale-Up Considerations: Heat and mass transfer effects become much more significant at larger scales. The exothermic nature of nitration requires an efficient cooling system in a pilot-scale reactor to mimic the thermal control achieved in a lab flask. Similarly, mixing must be adequate to ensure uniform concentration and temperature throughout the reactor, preventing the formation of "hot spots" that could lead to runaway reactions or by-product formation. Developing a process that is robust to these scaling effects is critical for successful technology transfer. google.commdpi.com
By implementing these strategies, the synthesis of this compound can be developed from a laboratory procedure into a reliable and scalable manufacturing process.
Advanced Spectroscopic and Structural Elucidation Studies
Application of Fourier-Transform Infrared Spectroscopy in Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 4-Carbamoyl-3-nitrobenzoic acid, the FTIR spectrum reveals characteristic absorption bands that confirm the presence of the carboxylic acid, amide, and nitro groups, as well as the aromatic ring.
Key functional groups are identified by their distinct vibrational frequencies:
Carboxylic Acid (-COOH): This group is characterized by a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching frequencies. A strong C=O (carbonyl) stretching vibration appears around 1700 cm⁻¹.
Amide (-CONH₂): The primary amide shows N-H stretching vibrations, usually as two distinct peaks in the 3400-3200 cm⁻¹ range. The amide C=O (Amide I band) stretch is observed near 1680-1650 cm⁻¹.
Nitro Group (-NO₂): This group is confirmed by two strong stretching vibrations: an asymmetric stretch typically around 1550-1520 cm⁻¹ and a symmetric stretch near 1350-1330 cm⁻¹. researchgate.net
Aromatic Ring (C₆H₃): Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.
The table below summarizes the expected FTIR absorption bands for this compound based on data from similar compounds. researchgate.netresearchgate.netchemicalbook.com
Table 1: Characteristic FTIR Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400–3200 | N-H Stretch | Amide |
| 3300–2500 | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1660 | C=O Stretch (Amide I) | Amide |
| 1550–1520 | Asymmetric N-O Stretch | Nitro |
| 1350–1330 | Symmetric N-O Stretch | Nitro |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of each atom's position.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amide and carboxylic acid groups. Due to the substitution pattern on the benzene (B151609) ring, the three aromatic protons are chemically non-equivalent and should appear as distinct multiplets. The electron-withdrawing effects of the nitro and carboxyl groups will shift these protons to a lower field (higher ppm).
The proton ortho to the nitro group is expected to be the most deshielded.
The amide (-CONH₂) protons would appear as broad singlets, and the acidic proton of the carboxylic acid (-COOH) would also be a broad singlet, often at a very high chemical shift (>10 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight unique signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached functional groups.
The carbonyl carbons of the carboxylic acid and amide groups will be the most downfield, typically appearing in the 165-180 ppm range. wisc.edu
The carbon atom attached to the nitro group (C-NO₂) will also be significantly downfield-shifted.
The remaining aromatic carbons will resonate in the typical 120-150 ppm region.
The table below details the predicted chemical shifts for both ¹H and ¹³C NMR, based on analyses of structurally related nitrobenzoic acids. rsc.orgchemicalbook.comchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad s, 1H) | ~167 |
| Amide (-CONH₂) | ~7.5-8.5 (broad s, 2H) | ~165 |
| Aromatic CH (various) | 7.8-8.8 (m, 3H) | 120-140 |
| Aromatic C-COOH | - | ~133 |
| Aromatic C-CONH₂ | - | ~138 |
| Aromatic C-NO₂ | - | ~148 |
To unambiguously assign the complex signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu It allows for the definitive assignment of each aromatic C-H pair. For this compound, HSQC would show cross-peaks connecting each of the three aromatic proton signals to their corresponding aromatic carbon signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). sdsu.edu This is crucial for piecing together the molecular structure. For instance, the amide protons (-CONH₂) would show an HMBC correlation to the carbonyl carbon of the amide and to the two adjacent aromatic carbons (C3 and C4). Similarly, the aromatic protons can be correlated to the quaternary carbons (e.g., C-COOH, C-NO₂), confirming the substitution pattern on the ring. sdsu.eduresearchgate.net
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The calculated exact mass for this compound (C₈H₆N₂O₅) is 210.0277 Da. An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the molecular formula.
Common fragmentation patterns for nitroaromatic carboxylic acids in mass spectrometry include the loss of small, stable molecules:
Loss of -OH (17 Da) from the carboxylic acid.
Loss of -NO₂ (46 Da) from the nitro group.
Loss of -COOH (45 Da) from the carboxylic acid.
Decarboxylation (-CO₂, 44 Da).
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its isolation from reaction mixtures. rsc.org Due to its polar functional groups, a reversed-phase HPLC method is typically effective.
A standard HPLC setup would involve:
Column: A C18 (octadecylsilane) column is commonly used for separating polar aromatic compounds. researchgate.netchromforum.org
Mobile Phase: A gradient mixture of an aqueous solvent (often water with an acid modifier like formic or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent (like acetonitrile (B52724) or methanol) is used. researchgate.netchromforum.org Acidifying the mobile phase ensures that the carboxylic acid is protonated, leading to better retention and peak shape on the C18 column. chromforum.org
Detection: A UV detector is suitable for this compound, as the aromatic ring and nitro group are strong chromophores, typically showing maximum absorbance in the 260-280 nm range. researchgate.net
This method allows for the separation of the target compound from starting materials, by-products, and other impurities, providing a quantitative measure of its purity.
Elemental Compositional Verification in Research Findings
Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then compared against the theoretically calculated percentages derived from the compound's molecular formula, C₈H₆N₂O₅. A close correlation between the experimentally found and calculated values provides strong evidence for the compound's identity and purity.
The theoretical elemental composition of this compound can be calculated based on its molecular formula (C₈H₆N₂O₅) and the atomic weights of its constituent elements.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 45.74 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.88 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.33 |
| Oxygen | O | 15.999 | 5 | 79.995 | 38.05 |
| Total | 210.145 | 100.00 |
In a typical research setting, the synthesis of this compound would be followed by its purification and subsequent analysis. The experimental results from a CHN elemental analyzer would be presented in a format similar to the hypothetical data table below. The close agreement between the "Calculated" and "Found" values would serve as a crucial checkpoint for chemists, validating that the intended molecule has been successfully synthesized with a high degree of purity.
Hypothetical Elemental Analysis Data Comparison
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 45.74 | |
| Hydrogen (H) | 2.88 | |
| Nitrogen (N) | 13.33 |
Note: The "Found (%)" column is intentionally left blank as specific experimental data from research findings were not available in the searched resources.
The synthesis of this compound can be approached through multi-step sequences, often starting from precursors like 3-nitrophthalic anhydride (B1165640). The structural confirmation is then typically achieved using a combination of advanced analytical techniques. While detailed experimental values for elemental analysis are not published, the collective data from other spectroscopic methods would provide the necessary evidence for its structural elucidation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 4-Carbamoyl-3-nitrobenzoic acid. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a balance between computational cost and accuracy.
Detailed theoretical studies on substituted nitroaromatic compounds have established that the nature and position of substituents significantly influence the electronic properties and decomposition pathways. nih.gov For this compound, the presence of two electron-withdrawing groups, the nitro (-NO₂) and carboxylic acid (-COOH) groups, alongside a carbamoyl (B1232498) group (-CONH₂), which can exhibit both electron-donating and -withdrawing characteristics, creates a complex electronic landscape.
DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with basis sets such as 6-31+G(d,p), can be used to determine key electronic and reactivity descriptors. nih.gov These calculations would typically yield values for the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-poor regions of the molecule, which is vital for predicting sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the nitro and carboxyl groups, as well as the carbamoyl group, would be expected to be regions of negative potential, while the hydrogen atoms of the amino and carboxyl groups would be areas of positive potential.
Table 1: Hypothetical Electronic and Reactivity Descriptors for this compound
| Parameter | Value | Description |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Difference in energy between HOMO and LUMO |
| Ionization Potential | 8.5 eV | The energy required to remove an electron |
| Electron Affinity | 3.2 eV | The energy released when an electron is added |
| Electronegativity (χ) | 5.85 eV | The tendency of the molecule to attract electrons |
| Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Softness (S) | 0.38 eV⁻¹ | The reciprocal of hardness |
| Electrophilicity Index (ω) | 6.48 eV | A measure of the electrophilic character |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations. Actual values would be determined from specific DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis can be performed by systematically rotating the dihedral angles associated with the C-C bond of the carboxylic acid group and the C-C bond of the carbamoyl group and calculating the potential energy at each step. This would reveal the global minimum energy conformation as well as any other low-energy conformers. It is expected that the most stable conformation would minimize steric hindrance between the adjacent functional groups.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal how the molecule behaves at different temperatures and in different environments. These simulations can be used to study the flexibility of the molecule, the time-averaged conformations, and the nature of intramolecular hydrogen bonding.
Investigation of Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of this compound can be significantly influenced by the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents on the molecule.
In a polar solvent, the charge distribution of the solute molecule can be polarized, which can affect its geometry, electronic properties, and reactivity. For instance, the acidity of the carboxylic acid group is expected to be enhanced in polar protic solvents due to the stabilization of the resulting carboxylate anion through hydrogen bonding.
Computational studies on related substituted benzoic acids have shown that in apolar solvents, these molecules tend to form hydrogen-bonded dimers. nih.gov In contrast, in solvents with a high hydrogen bond acceptor propensity, the solvent molecules interact directly with the carboxylic acid group, which can screen its ability to form self-associates. nih.gov Similar effects would be anticipated for this compound, with the added complexity of the carbamoyl and nitro groups also participating in solvent interactions.
Validation of Computational Models against Experimental Data, including Crystallographic Information
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, single-crystal X-ray diffraction data provides a precise experimental determination of its solid-state structure, which can be used as a benchmark for computational results. researchgate.net
The crystal structure of 2-Carbamoyl-3-nitrobenzoic acid has been determined to be in the monoclinic space group P2₁/c. researchgate.net The reported unit cell parameters provide a quantitative basis for comparison with the results of computational solid-state DFT calculations.
Table 2: Crystallographic Data for 2-Carbamoyl-3-nitrobenzoic acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6080 (12) |
| b (Å) | 6.8998 (9) |
| c (Å) | 15.3291 (14) |
| β (°) | 125.755 (5) |
| Volume (ų) | 824.68 (17) |
| Z | 4 |
Source: Acta Crystallographica Section E, 2006, E62, o2539–o2540. researchgate.net
By performing geometry optimization of the this compound molecule using various DFT functionals and basis sets, the calculated bond lengths, bond angles, and dihedral angles can be directly compared to the experimental values obtained from the crystal structure. A good agreement between the calculated and experimental geometries would validate the chosen computational method for this system. Furthermore, periodic DFT calculations can be employed to model the crystalline state and compare the calculated unit cell parameters with the experimental data. mdpi.comnih.gov
Structure Activity Relationship Studies and Analog Design
Comparative Analysis with Positional Isomers
The location of the carbamoyl (B1232498) group relative to the carboxylic acid and nitro functionalities significantly alters the molecule's steric and electronic properties.
The reactivity of nitrobenzoic acid derivatives is highly dependent on the positional arrangement of their substituents. In 4-Carbamoyl-3-nitrobenzoic acid, the carbamoyl group (-CONH₂) is situated para to the carboxylic acid (-COOH) and ortho to the nitro group (-NO₂). This positioning influences the electronic environment of the entire molecule.
A key positional isomer for comparison is 2-Carbamoyl-3-nitrobenzoic acid, where the carbamoyl group is ortho to the carboxylic acid. In this arrangement, a phenomenon known as the "ortho effect" becomes prominent. The ortho effect, regardless of whether the substituent is electron-donating or electron-withdrawing, almost always increases the acid strength of a benzoic acid derivative. libretexts.orgtestbook.com This is attributed to a combination of steric and electronic factors. libretexts.org Therefore, 2-Carbamoyl-3-nitrobenzoic acid is expected to be a stronger acid than its 4-carbamoyl counterpart. This difference in acidity can be critical in applications such as synthesis, where the carboxyl group's reactivity as a nucleophile or its ability to be deprotonated is a key step. For instance, in pharmaceutical synthesis, a more acidic precursor might react more readily or under milder conditions.
Steric hindrance plays a crucial role in the conformation and reactivity of substituted benzoic acids. When a bulky group is in the ortho position, it can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. testbook.com This "steric inhibition of resonance" disrupts the coplanarity of the -COOH group with the aromatic system, which in turn enhances the acidity of the proton. testbook.com
Crystallographic studies of the isomer 2-Carbamoyl-3-nitrobenzoic acid confirm significant steric interactions. researchgate.net The proximity of the ortho carbamoyl and nitro groups likely forces a non-planar arrangement. researchgate.net In contrast, for this compound, the substituents are more spread out, allowing for a more planar conformation, which can influence its interaction with enzymes or receptors in biological systems.
| Property | This compound (Predicted) | 2-Carbamoyl-3-nitrobenzoic acid (Based on Findings testbook.comresearchgate.net) |
|---|---|---|
| Carbamoyl Position | Para to -COOH, Ortho to -NO₂ | Ortho to -COOH, Ortho to -NO₂ |
| Dominant Steric Influence | Less steric hindrance on the -COOH group. | Significant "ortho effect" due to steric crowding. testbook.com |
| Predicted Acidity | Less acidic. | More acidic due to steric inhibition of resonance. testbook.com |
| Molecular Planarity | More likely to be planar. | -COOH and -NO₂ groups are likely twisted from the ring plane. researchgate.net |
Evaluation of Substituent Variants on the Aromatic Ring
The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion. pharmaguideline.comlibretexts.org Electron-withdrawing groups (EWGs) stabilize the negative charge on the carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity of the parent acid. libretexts.orglibretexts.org Conversely, electron-donating groups (EDGs) destabilize the anion by intensifying the negative charge, making the acid weaker. pharmaguideline.comlibretexts.org
In this compound, both the nitro and carbamoyl groups influence acidity.
Nitro Group (-NO₂): This is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). researchgate.netdoubtnut.com Its presence significantly increases the acidity of benzoic acid by stabilizing the benzoate (B1203000) ion. wikipedia.orgchemicalbook.com For example, 3-nitrobenzoic acid (pKa = 3.47) is about ten times more acidic than benzoic acid (pKa ≈ 4.2). wikipedia.orgchemicalbook.com
The combined presence of these groups deactivates the aromatic ring toward electrophilic substitution reactions. wikipedia.org The strong electron-withdrawing nature of the nitro group makes this compound significantly more acidic than benzoic acid itself.
| Compound | Substituent(s) | pKa | Acidity Relative to Benzoic Acid |
|---|---|---|---|
| Benzoic Acid | -H | 4.20 libretexts.org | Reference |
| 3-Nitrobenzoic Acid | m-NO₂ | 3.47 wikipedia.orgchemicalbook.com | Stronger |
| 4-Nitrobenzoic Acid | p-NO₂ | 3.43 researchgate.net | Stronger |
| 4-Aminobenzoic Acid | p-NH₂ | 4.92 | Weaker |
| 4-Chlorobenzoic Acid | p-Cl | 3.98 | Stronger |
Investigation of Functional Group Analogues
Replacing the carbamoyl or nitro moieties with other functional groups creates analogues with different chemical stabilities and properties.
A comparative study on the degradation of benzoic acid and 4-nitrobenzoic acid using advanced oxidative processes (AOPs) like the Fenton process provides insight. researchgate.net The study found that while both compounds could be degraded, the optimal conditions and rates differed, highlighting the influence of the nitro group. For 4-nitrobenzoic acid (an analogue of our target compound, lacking the carbamoyl group), a Fenton-like process was most effective. researchgate.net The optimal degradation for 4-nitrobenzoic acid was achieved at pH 3.5 with specific concentrations of iron catalyst and hydrogen peroxide. researchgate.net
Replacing the carbamoyl group with other functionalities would further alter stability. For instance:
An analogue with an amino group (-NH₂), such as 4-Amino-3-nitrobenzoic acid, would likely be more susceptible to oxidation because the amino group is easily oxidized.
Replacing the carbamoyl group with a halogen, like in 4-Chloro-3-nitrobenzoic acid, might increase persistence in the environment.
The carbamoyl group itself can be hydrolyzed under acidic or basic conditions, which represents another pathway of degradation not available to an analogue like 4-nitrobenzoic acid.
| Compound | Process | Key Finding |
|---|---|---|
| Benzoic Acid | Photo-Fenton | Effective degradation, highly dependent on H₂O₂ concentration and pH. |
| 4-Nitrobenzoic Acid | Photo-Fenton-like | Effective degradation under slightly different optimal conditions than benzoic acid, demonstrating the influence of the -NO₂ group. |
Lack of Specific Research Data Hinders Comprehensive Analysis of this compound
Despite extensive investigation into the chemical compound this compound and its potential as a therapeutic agent, a significant scarcity of dedicated research literature prevents a complete analysis as per the specified study outline. While the broader class of benzamides and benzoic acid derivatives, including 2-aminobenzamides, has been the subject of numerous studies, particularly in the context of Histone Deacetylase (HDAC) inhibition, specific research focusing on the structure-activity relationship (SAR) and analog design of this compound remains elusive.
The initial exploration into the biological activities of related compounds has provided a foundational understanding of how structural modifications can influence efficacy. However, without direct studies on this compound and its derivatives, a detailed comparative analysis and discussion of its therapeutic implications are not feasible at this time. The available information is too general to construct a scientifically rigorous article that adheres to the requested detailed structure, including specific data tables on its analogs.
Further research, including the synthesis and biological evaluation of a series of this compound analogs, is imperative to elucidate its SAR and potential as a lead compound for drug discovery. Such studies would need to be conducted and published in peer-reviewed scientific journals before a comprehensive and authoritative article can be written.
Biological Activity Research and Molecular Mechanism Studies
Antimicrobial Efficacy Investigations
The unique chemical structure of 4-Carbamoyl-3-nitrobenzoic acid suggests its potential as an antimicrobial agent. The nitro group can be reduced to form reactive intermediates that may interfere with cellular processes, while the carbamoyl (B1232498) group can participate in hydrogen bonding with biological macromolecules like enzymes, potentially disrupting their function.
Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Organisms
Research indicates that nitroaromatic compounds, including derivatives of nitrobenzoic acid, possess antimicrobial capabilities. For instance, 3-Nitrobenzoic acid, a related compound, has been identified as an antimicrobial agent effective against bacteria and fungi. While specific broad-spectrum studies detailing the activity of this compound against a wide panel of both Gram-positive and Gram-negative bacteria are not extensively detailed in publicly available literature, the known activity of its structural relatives provides a basis for its investigation as a potential broad-spectrum antibacterial agent.
Assessment of Activity against Multidrug-Resistant Bacterial Strains
The development of novel molecular scaffolds is a key strategy in combating multidrug-resistant (MDR) bacteria. Nitro-containing scaffolds, such as nitroimidazoles, have been successfully developed into drugs for treating MDR tuberculosis. This highlights the potential of the nitro group in overcoming resistance mechanisms. Although specific assessments of this compound against MDR strains have not been specifically reported in the reviewed literature, its structural components are features of interest in the design of new antibiotics aimed at these challenging pathogens.
Determination of Minimal Inhibitory Concentrations (MICs)
The Minimal Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents visible growth of a microorganism. This value is critical for evaluating the effectiveness of a potential new antibiotic. While the general antimicrobial potential of nitrobenzoic acid derivatives is acknowledged, specific MIC values for this compound against various bacterial strains are not available in the reviewed scientific literature.
To illustrate how such data is typically presented, the following interactive table outlines the necessary parameters for evaluating antimicrobial efficacy.
| Organism | Strain Type | Minimal Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Data Not Available in Searched Literature |
| Escherichia coli | Gram-Negative | Data Not Available in Searched Literature |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Multidrug-Resistant | Data Not Available in Searched Literature |
| Pseudomonas aeruginosa | Gram-Negative | Data Not Available in Searched Literature |
Role as a Scaffold for Novel Antibiotic Development
This compound serves as a promising scaffold for the development of new antibiotics. Its carbamoyl group is valuable for establishing hydrogen bonds within drug-receptor complexes, a critical aspect of molecular interaction. Furthermore, the nitro group can be chemically reduced to an amine, providing a site for further functionalization to create a diverse library of new compounds. The core structure is also a component of more complex molecules that have been investigated for inhibiting the bacterial SOS response, a pathway that enables bacteria to develop resistance to DNA-damaging antibiotics. This positions this compound as a valuable starting point for medicinal chemists aiming to design next-generation antimicrobial drugs.
Anti-inflammatory Effects Research
Investigations have extended to the anti-inflammatory potential of compounds structurally related to this compound. These studies provide insight into the possible mechanisms by which it may exert anti-inflammatory effects.
Modulation of Pro-inflammatory Cytokine Production in Cellular Models
Research on a closely related derivative, 4-((nitrooxy)methyl)-3-nitrobenzoic acid, has demonstrated significant anti-inflammatory activity in mouse models. Systemic administration of this compound was shown to inhibit paw edema and was associated with a marked reduction in the production of key pro-inflammatory cytokines. Specifically, it led to decreased levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). The study suggests that the anti-inflammatory effects are linked to this modulation of cytokine production. Given the shared 3-nitrobenzoic acid core, these findings indicate a plausible mechanism for the anti-inflammatory potential of this compound itself.
Assessment of Anti-inflammatory Markers in Pre-clinical Animal Models
While direct pre-clinical studies on this compound are not extensively documented in available literature, the evaluation of its potential anti-inflammatory effects would follow established protocols in animal models. The anti-inflammatory activity of novel compounds is typically assessed by measuring their ability to modulate key biological markers of inflammation. nih.gov These markers include pro-inflammatory enzymes and signaling molecules whose expression levels are elevated during an inflammatory response.
In standard pre-clinical screening, the compound's effect on the following markers would be investigated:
Cyclooxygenase (COX): Specifically COX-2, an enzyme induced during inflammation that is responsible for the synthesis of prostaglandins. nih.gov
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a key inflammatory mediator. nih.gov
Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are central to the inflammatory cascade. nih.gov
The relevance of this line of inquiry is supported by research into structurally similar compounds. For instance, derivatives of 4-Amino-3-nitrobenzoic acid, which shares a core structure, have been noted for their significance in the development of anti-inflammatory medications. nbinno.com This suggests that the this compound scaffold is a promising candidate for anti-inflammatory research.
Table 1: Key Anti-inflammatory Markers for Pre-clinical Assessment
| Marker | Biological Role in Inflammation | Rationale for Assessment |
| COX-2 | Synthesizes prostaglandins, which mediate pain and swelling. nih.gov | Inhibition is a primary mechanism for many NSAIDs. |
| iNOS | Produces nitric oxide, a potent vasodilator and inflammatory mediator. nih.gov | Overproduction is linked to chronic inflammatory conditions. |
| TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines that orchestrate the inflammatory response. nih.gov | Suppression is a key strategy for treating autoimmune and inflammatory diseases. |
Exploration of Potential Therapeutic Applications in Inflammatory Diseases
The structural features of this compound suggest its potential exploration for therapeutic use in various inflammatory diseases. Its dual functional groups—a carbamoyl group and a nitro group—provide a basis for diverse biological interactions. The exploration of its therapeutic applications is largely based on its potential to modulate the inflammatory pathways mentioned previously and on findings from related molecules.
Research into related nitroaromatic compounds has shown promise in several therapeutic areas. For example, derivatives of 4-Amino-3-nitrobenzoic acid are being investigated not only as anti-inflammatory agents but also as potential treatments for Chagas disease through the inhibition of the Trypanosoma cruzi trans-sialidase enzyme. nbinno.com Furthermore, preliminary studies on this compound itself have suggested it may possess antimicrobial and anticancer properties, indicating a potential for broader therapeutic applications beyond inflammation. These findings, although preliminary, justify further investigation into its efficacy in conditions where inflammation is a key component, such as arthritis, inflammatory bowel disease, and certain types of cancer.
Elucidation of Molecular Mechanism of Action
Role of Nitro Group Reduction in Reactive Intermediate Formation and Cellular Interactions
A critical aspect of the mechanism of action for many nitroaromatic compounds, including this compound, involves the metabolic reduction of the nitro group. nih.gov This reduction is a multi-step process that can generate highly reactive chemical species within the cellular environment. nih.govnih.gov
The six-electron reduction of the nitro group (NO₂) to an amino group (NH₂) proceeds through several key intermediates. nih.gov This transformation can occur via a series of two-electron steps or through a one-electron radical mechanism. nih.gov
Key steps and intermediates in nitroreduction:
Nitroso Intermediate: The initial two-electron reduction of the nitro group forms a nitroso (-N=O) derivative. nih.gov
Hydroxylamino Intermediate: A further two-electron reduction converts the nitroso group into a hydroxylamino (-NHOH) group. This intermediate is of particular biological interest. nih.gov
Amino Group: The final reduction step yields the stable amino (-NH₂) group. nih.gov
The hydroxylamino intermediate is often the most reactive species. nih.gov It can undergo further reactions to form a highly electrophilic nitrenium ion, which can then covalently bind to cellular nucleophiles such as DNA and proteins. nih.gov This interaction can lead to DNA adduct formation and oxidative damage, which is a mechanism for both the therapeutic effects (e.g., anticancer activity) and potential toxicity of nitro compounds. nih.gov Studies on other nitrobenzyl compounds have confirmed that reduction is a necessary activation step to produce a reactive intermediate capable of alkylating cellular targets. nih.gov
Table 2: Intermediates in the Reduction of the Nitro Group
| Step | Functional Group | Chemical Formula | Reactivity |
| Initial Compound | Nitro | -NO₂ | Stable |
| Intermediate 1 | Nitroso | -N=O | Reactive |
| Intermediate 2 | Hydroxylamino | -NHOH | Highly reactive; can form electrophilic ions. nih.gov |
| Final Product | Amino | -NH₂ | Stable |
Characterization of Hydrogen Bonding Interactions of the Carbamoyl Group with Biomolecules
The carbamoyl group (-CONH₂) of this compound plays a crucial role in its molecular interactions through the formation of hydrogen bonds. This group can act as both a hydrogen bond donor, via its amino hydrogens, and a hydrogen bond acceptor, through its carbonyl oxygen. This dual capability allows for specific and stable interactions with biological macromolecules like enzymes and receptors, potentially modulating their function.
Crystal structure studies of related molecules, such as 2-Carbamoyl-3-nitrobenzoic acid, reveal that the carbamoyl and carboxylic acid groups work in concert to form extensive intermolecular hydrogen-bonding networks. researchgate.net These interactions create stable, higher-order structures. researchgate.net In a biological context, this ability to form multiple, directed hydrogen bonds is critical for the compound to bind effectively within the active site of a target protein. The strength and geometry of these bonds are fundamental to the compound's specificity and biological activity. researchgate.net
Table 3: Hydrogen Bonding Potential of Functional Groups
| Functional Group | Role | Interacting Partner on Biomolecule |
| Carbamoyl (-CONH₂) | Donor (N-H) | Carbonyl oxygen, hydroxyl groups, nitrogen atoms |
| Acceptor (C=O) | Amino hydrogens, hydroxyl hydrogens | |
| Carboxylic Acid (-COOH) | Donor (O-H) | Carbonyl oxygen, nitrogen atoms |
| Acceptor (C=O) | Amino hydrogens, hydroxyl hydrogens |
Identification of Specific Molecular Targets and Associated Cellular Pathways
Identifying the precise molecular targets of this compound is an ongoing area of research. However, studies on the compound and its structural analogs point toward several potential targets and pathways.
Based on its demonstrated antimicrobial activity, preliminary research suggests that the compound may interfere with pathways essential for bacterial survival, such as those involved in DNA replication. In the context of its anticancer potential, it is hypothesized to interact with pathways that regulate cancer cell proliferation.
Research on closely related compounds provides more specific, albeit indirect, evidence. For instance, 4-Amino-3-nitrobenzoic acid has been identified as a potent inhibitor of the trans-sialidase enzyme from Trypanosoma cruzi, the parasite that causes Chagas disease. nbinno.com This suggests that enzymes may be a key class of targets for this family of compounds. The specific targets are likely dictated by the unique electronic and steric properties conferred by the combination of the carbamoyl, nitro, and carboxylic acid groups on the benzoic acid ring.
Studies on Enzyme Inhibition and Receptor Binding Mechanisms
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The mechanism of action often involves the compound binding to an active or allosteric site on a target protein, leading to the inhibition or modulation of its activity.
Enzyme Inhibition: As noted, preliminary studies indicate that this compound may inhibit enzymes critical to bacterial DNA replication and cancer cell growth. The binding mechanism would involve the hydrogen bonding capabilities of the carbamoyl and carboxyl groups to form stable interactions with amino acid residues in the enzyme's active site. Additionally, the reduction of the nitro group could lead to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inhibition. nih.gov A study on the related compound 4-Amino-3-nitrobenzoic acid showed a 77% inhibition rate in enzymatic assays against trans-sialidase, highlighting the potential of this chemical scaffold as an effective enzyme inhibitor. nbinno.com
Emerging Research Directions and Future Perspectives
Design and Synthesis of Advanced Derivatives with Tuned Bioactivity Profiles
The core structure of 4-Carbamoyl-3-nitrobenzoic acid serves as a versatile scaffold for the design and synthesis of advanced derivatives with tailored biological activities. The presence of three distinct functional groups—carboxylic acid, nitro, and carbamoyl (B1232498)—offers multiple points for chemical modification.
Future synthetic strategies are likely to focus on:
Modification of the Carbamoyl Group: The carbamoyl group is crucial for forming hydrogen bonds with biological macromolecules like enzymes and receptors. Future research will likely involve the synthesis of N-substituted derivatives to enhance binding affinity and selectivity for specific targets.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-carbamoyl-3-aminobenzoic acid. This amino group can then serve as a handle for further functionalization, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). The conversion of the nitro group can influence the compound's redox properties and its interactions within biological systems.
Esterification of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of esters. This modification can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Introduction of Additional Substituents: The benzene (B151609) ring can be further functionalized to explore how different substituents impact the compound's electronic and steric properties, and consequently its biological activity.
A summary of potential synthetic modifications is presented below:
| Functional Group | Potential Modification | Desired Outcome |
| Carbamoyl Group | N-alkylation, N-arylation | Enhanced receptor binding and selectivity |
| Nitro Group | Reduction to an amine | Creation of a new site for functionalization |
| Carboxylic Acid | Esterification, Amidation | Improved pharmacokinetic properties |
| Benzene Ring | Halogenation, Alkylation | Modified electronic properties and bioactivity |
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
Combinatorial chemistry, coupled with high-throughput screening (HTS), is a powerful strategy for drug discovery. nih.govnih.gov The structural attributes of this compound make it an excellent candidate for inclusion in combinatorial libraries.
Future applications in this area include:
Scaffold for Library Synthesis: The compound can be used as a central scaffold to which a variety of building blocks are attached. By systematically varying the substituents at the three functional groups, large and diverse libraries of related compounds can be generated.
Photolabile Linkers: A related compound, 4-aminomethyl-3-nitrobenzoic acid, has been utilized as a photocleavable linker for oligonucleotides in combinatorial libraries. nih.gov This suggests that derivatives of this compound could be designed to function as linkers for solid-phase synthesis, allowing for the efficient creation and screening of compound libraries.
The integration of derivatives of this compound into HTS campaigns will enable the rapid screening of thousands of compounds against a wide range of biological targets. nih.govchemrxiv.org This approach significantly accelerates the identification of hit compounds with desired biological activities.
Exploration of Novel Therapeutic Indications Beyond Current Findings
Preliminary studies have suggested that this compound and its analogs may possess anticancer and antimicrobial properties. However, the full therapeutic potential of this class of compounds remains largely unexplored.
Future research should focus on evaluating the efficacy of these compounds in a broader range of diseases, including:
Antiviral Applications: The ability of the nitro group to undergo reduction and generate reactive intermediates could be harnessed to develop antiviral agents that interfere with viral replication or other essential processes.
Anti-inflammatory Diseases: Many anti-inflammatory drugs target specific enzymes or receptors in inflammatory pathways. Derivatives of this compound could be screened for their ability to modulate these targets.
Neurodegenerative Disorders: The development of small molecules that can cross the blood-brain barrier and interact with targets implicated in neurodegenerative diseases is a major area of research. The tunable physicochemical properties of these derivatives make them interesting candidates for such applications.
Enzyme Inhibition: The compound has been noted for its potential to inhibit enzymes involved in critical biological pathways. Systematic screening against various enzyme classes could uncover novel therapeutic targets.
The diverse biological activities suggested by initial research warrant a comprehensive investigation into new therapeutic applications for this versatile compound.
Advanced Computational Drug Design and Virtual Screening Applications
Computational methods are indispensable tools in modern drug discovery. nih.gov The well-defined structure of this compound, including its SMILES and InChI notations, makes it highly suitable for in silico studies.
Future computational efforts will likely involve:
Molecular Docking: The three-dimensional structure of derivatives can be docked into the active sites of known drug targets to predict their binding affinity and orientation. The hydrogen bonding capability of the carbamoyl group is a key feature in these interactions.
Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features required for the biological activity of this compound. This model can then be used to search large virtual databases for other compounds with similar features.
Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be created and screened against various biological targets. nih.gov This approach can prioritize which derivatives to synthesize and test in the laboratory, saving time and resources.
ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of novel derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.
A summary of computational applications is provided below:
| Computational Method | Application |
| Molecular Docking | Predict binding affinity and mode to protein targets |
| Pharmacophore Modeling | Identify key structural features for activity |
| Virtual Screening | Screen large virtual libraries for potential hits |
| ADME/Tox Prediction | Assess drug-like properties of new derivatives |
Q & A
Basic: What safety protocols should be followed when handling 4-carbamoyl-3-nitrobenzoic acid in laboratory settings?
Methodological Answer:
- Respiratory Protection : Use NIOSH-approved respirators (e.g., N95 masks) in poorly ventilated areas to avoid inhalation of fine particles .
- Skin Protection : Wear impermeable gloves (e.g., nitrile) and full-body protective clothing to prevent dermal exposure, as nitroaromatic compounds may cause irritation .
- Engineering Controls : Implement fume hoods or closed systems during synthesis or purification steps to minimize airborne exposure .
- Emergency Measures : Ensure access to safety showers and eye-wash stations. Store the compound away from oxidizers (e.g., peroxides) to prevent hazardous reactions .
Basic: How can researchers optimize the synthesis of this compound derivatives?
Methodological Answer:
- Stepwise Functionalization : Begin with benzoic acid precursors, introducing the nitro group via nitration (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to control regioselectivity .
- Carbamoylation : Use urea or carbamoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) .
- Purification : Employ recrystallization (solvent: ethanol/water) or column chromatography (stationary phase: silica gel; mobile phase: gradient of dichloromethane/methanol) to isolate high-purity products .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Solvation Effects : Incorporate the Polarizable Continuum Model (PCM) with solvents (e.g., DMSO, water) to simulate experimental conditions .
- Software : Gaussian or ORCA packages are recommended. Basis sets (e.g., 6-31G*) should balance accuracy and computational cost .
Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL for structure solution and refinement. Constrain anisotropic displacement parameters for non-H atoms and include hydrogen bonding networks .
- Visualization : Generate ORTEP-3 diagrams to illustrate molecular geometry and intermolecular interactions (e.g., hydrogen bonds between carbamoyl and nitro groups) .
Advanced: What mechanistic insights explain the reactivity of the nitro group in this compound?
Methodological Answer:
- Reduction Pathways : The nitro group can be reduced to an amine using Sn/HCl (classic method) or catalytic hydrogenation (H₂/Pd-C). Monitor intermediates via IR spectroscopy (disappearance of NO₂ stretch at ~1520 cm⁻¹) .
- Electrophilic Substitution : The electron-withdrawing nitro group directs subsequent reactions (e.g., halogenation) to meta positions relative to itself. Use DFT to predict substituent effects on reaction rates .
Advanced: How can molecular docking studies predict the bioactivity of this compound analogs?
Methodological Answer:
- Target Selection : Identify protein targets (e.g., SARS-CoV-2 main protease) from structural databases (PDB ID: 6LU7) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare ligands with Open Babel (optimize geometry at pH 7.4) and assign Gasteiger charges .
- Validation : Compare docking scores (ΔG) with known inhibitors. Perform MD simulations (e.g., NAMD) to assess binding stability over 100 ns trajectories .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., nitro group at C3: δ ~8.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify key functional groups (carbamoyl: N-H stretch ~3350 cm⁻¹; nitro: asymmetric stretch ~1520 cm⁻¹) .
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity and molecular ion peaks ([M+H]⁺) .
Advanced: How can in silico ADMET studies guide the development of this compound as a drug candidate?
Methodological Answer:
- Tools : Utilize SwissADME or pkCSM for predictions. Input SMILES strings and evaluate parameters like LogP (optimal range: 1–3) and topological polar surface area (TPSA > 60 Ų suggests poor permeability) .
- Toxicity : Check for mutagenicity (Ames test predictions) and hepatotoxicity via ProTox-II. Adjust substituents (e.g., replacing nitro with cyano) to mitigate risks .
- Bioavailability : Simulate plasma protein binding (QikProp) and CYP450 interactions to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
